An In-depth Technical Guide to the Physicochemical Properties of (3-(Difluoromethyl)phenyl)propanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of (3-(Difluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Difluoromethyl)phenyl)propanoic acid, a fluorinated aromatic carboxylic acid, represents a molecule of significant interest in contemporary medicinal chemistry and materials science. The incorporation of the difluoromethyl (CHF2) group onto the phenyl ring at the meta-position imparts unique electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions. As a Senior Application Scientist, this guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a focus on the experimental methodologies required for their precise determination. This document is structured to not only present factual data where available but also to offer a practical framework for researchers to generate and validate these critical parameters in their own laboratories.
Chemical Identity and Structure
Chemical Name: (3-(Difluoromethyl)phenyl)propanoic acid CAS Number: 1546707-21-4 Molecular Formula: C₁₀H₁₀F₂O₂ Molecular Weight: 200.18 g/mol
The structural framework of (3-(Difluoromethyl)phenyl)propanoic acid, featuring a propanoic acid side chain attached to a benzene ring substituted with a difluoromethyl group, is depicted below.
Table 1: Key Physicochemical Parameters of (3-(Difluoromethyl)phenyl)propanoic Acid and Structurally Related Analogs
| Property | (3-(Difluoromethyl)phenyl)propanoic acid | 3-(Trifluoromethyl)phenyl)propanoic acid | 3-Phenylpropanoic acid |
| Molecular Weight ( g/mol ) | 200.18 | 218.17 | 150.17 |
| Melting Point (°C) | Data not available | 35 | 47-50 |
| Boiling Point (°C) | Data not available | 149 (at 11 mmHg) | 280 |
| pKa (predicted) | Data not available | 4.56 | 4.66 |
| LogP (predicted) | Data not available | 2.7 | 1.84 |
I. Thermal Properties: Melting and Boiling Point Determination
The melting and boiling points are fundamental physical constants that provide insights into the purity and physical state of a compound under various temperatures.
A. Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.[1] Pure crystalline substances exhibit a sharp melting point range, typically less than 1°C, whereas impurities tend to broaden and depress this range.[1]
The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid organic compound.[1]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of (3-(Difluoromethyl)phenyl)propanoic acid is completely dry and finely powdered to facilitate uniform heat transfer.[2]
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate, typically 1-2°C per minute, near the expected melting point.[3]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting point range.
Diagram 1: Workflow for Melting Point Determination by the Capillary Method
Caption: Workflow for determining the melting point using the capillary method.
B. Boiling Point Determination
For liquid compounds or those that can be safely heated to their boiling point without decomposition, this property is a key characteristic.
-
Sample Preparation: Place a small amount of the liquid (3-(Difluoromethyl)phenyl)propanoic acid into a small test tube.
-
Capillary Insertion: Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Heating: Heat the test tube gently in a heating block or oil bath.
-
Observation: Observe a steady stream of bubbles emerging from the open end of the capillary tube as the liquid is heated above its boiling point.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
II. Solubility Profile
Solubility is a critical parameter in drug development, influencing formulation, bioavailability, and administration routes.[4] The World Health Organization (WHO) provides protocols for equilibrium solubility experiments for the Biopharmaceutics Classification System (BCS).[5][6]
A. Aqueous Solubility
The solubility of an active pharmaceutical ingredient (API) in aqueous media across a physiologically relevant pH range is a key determinant of its oral bioavailability.[7]
The shake-flask method is the gold standard for determining equilibrium solubility.[8]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.[6]
-
Sample Addition: Add an excess amount of (3-(Difluoromethyl)phenyl)propanoic acid to each buffer solution in separate sealed vials. The goal is to achieve a saturated solution with undissolved solid present.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram 2: Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining aqueous solubility via the shake-flask method.
B. Organic Solvent Solubility
Solubility in organic solvents is important for synthesis, purification, and the development of non-aqueous formulations.
A rapid assessment of solubility can be performed visually.
Step-by-Step Methodology:
-
Solvent Dispensing: Dispense a fixed volume (e.g., 1 mL) of the desired organic solvent (e.g., DMSO, methanol, dichloromethane) into a vial.
-
Incremental Addition: Add a known mass of (3-(Difluoromethyl)phenyl)propanoic acid to the solvent in small increments.
-
Observation: After each addition, vortex or stir the mixture until the solid dissolves completely.
-
Saturation Point: The solubility is estimated as the maximum amount of compound that can be dissolved in the given volume of solvent.
III. Acidity Constant (pKa)
The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, the pKa governs its charge state at different physiological pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of (3-(Difluoromethyl)phenyl)propanoic acid in a suitable solvent, typically water or a co-solvent mixture if aqueous solubility is low.
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Diagram 3: Logic of pKa Determination by Potentiometric Titration
Caption: Logical flow for determining pKa using potentiometric titration.
IV. Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (3-(Difluoromethyl)phenyl)propanoic acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Complex multiplets in the aromatic region (typically 7.0-8.0 ppm).
-
Propanoic Acid Protons: Two methylene (-CH₂-) groups appearing as triplets or more complex multiplets, and a carboxylic acid proton (-COOH) appearing as a broad singlet.
-
Difluoromethyl Proton: A characteristic triplet due to coupling with the two fluorine atoms.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the aromatic carbons, the propanoic acid carbons (carboxyl, and two methylenes), and the difluoromethyl carbon (which would show coupling to fluorine).
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (200.18 m/z).
-
Fragment Ions: Characteristic fragments resulting from the loss of moieties such as the carboxyl group (-COOH), the ethyl group (-CH₂CH₃), or the difluoromethyl group (-CHF₂).
Conclusion
The physicochemical properties of (3-(Difluoromethyl)phenyl)propanoic acid are critical to its application in research and development. While specific experimental data for this compound is not widely published, this guide provides a robust framework of established methodologies for its determination. By adhering to these protocols, researchers can generate high-quality, reliable data to support their synthesis, formulation, and biological evaluation efforts. The principles of careful sample preparation, precise measurement, and thorough data analysis are paramount to ensuring the scientific integrity of these fundamental characterizations.
References
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American Chemical Society. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]
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NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
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University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
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Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
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ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
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Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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World Health Organization. (2019). Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-(3-(Difluoromethyl)phenyl)propanoic Acid. Retrieved from [Link]
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FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
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Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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PubChem. (n.d.). 3-(3-Trifluoromethylphenyl)propanoic acid. Retrieved from [Link]
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S. K. S. Al-Gous, et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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University of Huddersfield Research Portal. (2016). Solubility Determinations for Pharmaceutical API. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
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